molecular formula C24H17ClFN3O3 B2449010 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 894894-14-5

2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2449010
M. Wt: 449.87
InChI Key: XNQDZQMVPBSFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H17ClFN3O3 and its molecular weight is 449.87. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the condensation of 3-chlorobenzoyl chloride with 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, followed by the reaction of the resulting intermediate with 4-fluoroaniline and acetic anhydride.

Starting Materials
3-chlorobenzoyl chloride, 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, 4-fluoroaniline, acetic anhydride, triethylamine, dichloromethane, diethyl ether, sodium bicarbonate, sodium chloride, wate

Reaction
Step 1: 3-chlorobenzoyl chloride is reacted with triethylamine in dichloromethane to form the corresponding acid chloride intermediate., Step 2: 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to allow for the condensation reaction to occur., Step 3: The reaction mixture is then poured into a mixture of ice and diethyl ether, and the resulting solid is collected by filtration and washed with water., Step 4: The solid is then dissolved in dichloromethane and the resulting solution is added dropwise to a solution of 4-fluoroaniline in dichloromethane, followed by the addition of acetic anhydride., Step 5: The reaction mixture is stirred at room temperature for several hours, and then poured into a mixture of ice and diethyl ether., Step 6: The resulting solid is collected by filtration and washed with water., Step 7: The solid is then recrystallized from a mixture of dichloromethane and diethyl ether to yield the final product, 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-fluorophenyl)acetamide.

properties

IUPAC Name

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O3/c1-14-5-10-19-23(32)20(22(31)15-3-2-4-16(25)11-15)12-29(24(19)27-14)13-21(30)28-18-8-6-17(26)7-9-18/h2-12H,13H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQDZQMVPBSFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-fluorophenyl)acetamide

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